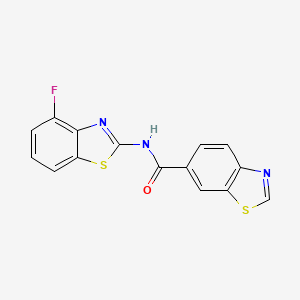

N-(4-fluoro-1,3-benzotiazol-2-il)-1,3-benzotiazol-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

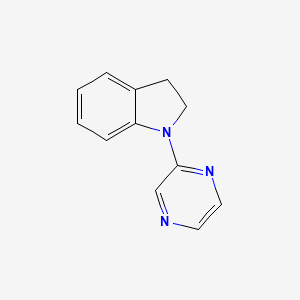

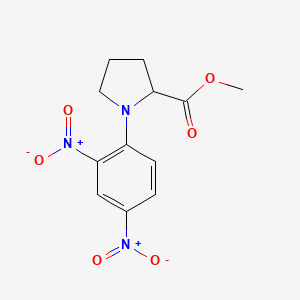

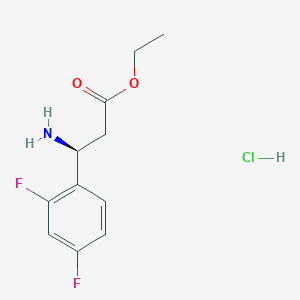

The compound N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of the fluorine atom on the benzothiazole ring suggests potential for increased biological activity due to the electron-withdrawing nature of fluorine, which can affect the electronic distribution within the molecule and thus its interaction with biological targets.

Synthesis Analysis

The synthesis of fluorinated benzothiazole derivatives has been explored in various studies. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization, which allowed the production of pure samples of target compounds . Similarly, novel substituted-benzo[d]thiazole-2,4-dicarboxamides with fluorine substituents have been synthesized through a multistep reaction protocol, yielding excellent results . These synthetic routes are crucial for the development of compounds with potential antitumor properties.

Molecular Structure Analysis

Structural characterization of benzothiazole derivatives is typically performed using various spectroscopic techniques. For example, NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis have been used to confirm the structures of synthesized compounds . Crystallographic data can provide detailed insights into the molecular geometry and the presence of strong and weak hydrogen bonds, which are significant for understanding the compound's interactions .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be influenced by the presence of substituents on the benzothiazole ring. For instance, the introduction of a fluorine atom can affect the compound's ability to undergo further chemical reactions. The synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide and its reaction with metal ions to form complexes has been reported, indicating the potential for these compounds to participate in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its biological activity. The cytotoxic effects of some benzothiazole derivatives on cancer cell lines have been observed, suggesting that these compounds can interact with cellular components and inhibit proliferation . Additionally, the thermal properties and fragmentation patterns of these compounds have been studied, providing insights into their stability and decomposition pathways .

Aplicaciones Científicas De Investigación

- Los investigadores han investigado el potencial de este compuesto como agente anticancerígeno. Su estructura única y la sustitución de flúor lo convierten en un candidato interesante para inhibir el crecimiento de células cancerosas. Los estudios exploran sus efectos en tipos específicos de cáncer, como cáncer de mama, pulmón o colon .

- La parte benzotiazol del compuesto sugiere actividad de inhibición de proteasas. Las proteasas desempeñan funciones cruciales en varios procesos biológicos, incluida la inflamación, la coagulación de la sangre y las respuestas inmunitarias. Investigar su interacción con proteasas específicas podría conducir a aplicaciones terapéuticas .

- Algunos estudios se centran en los efectos neuroprotectores de este compuesto. Su capacidad para modular las vías neuronales y proteger contra el estrés oxidativo puede tener implicaciones para enfermedades neurodegenerativas como el Alzheimer o el Parkinson .

- La inflamación contribuye a diversas enfermedades, desde la artritis hasta los trastornos cardiovasculares. Los investigadores exploran si este compuesto puede inhibir las vías inflamatorias, lo que podría conducir a nuevos fármacos antiinflamatorios .

- Los derivados de benzotiazol a menudo exhiben propiedades antimicrobianas. Las investigaciones han explorado la eficacia del compuesto contra bacterias, hongos y virus. Comprender su mecanismo de acción podría ayudar a desarrollar nuevos antibióticos o agentes antivirales .

- Más allá de los contextos biológicos, este compuesto tiene potencial en la ciencia de los materiales. Su estructura y propiedades únicas lo hacen interesante para diseñar materiales funcionales, como semiconductores orgánicos o materiales luminiscentes .

Actividad Anticancerígena

Inhibición de Proteasas

Propiedades Neuroprotectoras

Potencial Antiinflamatorio

Actividad Antimicrobiana

Aplicaciones en Ciencia de Materiales

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPMTMHSERXSJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)